molecular formula C13H10BrClN4 B13113640 8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine

8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13113640
M. Wt: 337.60 g/mol
InChI Key: DCLOWTRZTBWRNP-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-(m-tolyl)-[1,2,4]triazole with bromine and chlorine sources in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The precise binding interactions and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C13H10BrClN4

Molecular Weight

337.60 g/mol

IUPAC Name

8-bromo-7-chloro-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C13H10BrClN4/c1-7-4-3-5-9(6-7)12-17-13-10(14)11(15)16-8(2)19(13)18-12/h3-6H,1-2H3

InChI Key

DCLOWTRZTBWRNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NC(=C(C3=N2)Br)Cl)C

Origin of Product

United States

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